
Selenophene, 2-methyl-
Overview
Description
2-Methylselenophene (C₅H₆Se) is a heterocyclic aromatic compound derived from selenophene (C₄H₄Se) by substituting a methyl group at the 2-position of the selenium-containing ring. Selenophene itself is a selenium analog of thiophene (C₄H₄S), where sulfur is replaced by selenium. The methyl substitution enhances electron-donating effects and modifies steric interactions, influencing its chemical reactivity, coordination behavior, and optoelectronic properties. Key physical properties of selenophene include a molecular weight of 131.03 g/mol, boiling point of 110–112°C, and ionization energy of 8.3 eV .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylselenophene can be synthesized through several methods. One common approach involves the lithiation of a substituted selenophene followed by reaction with magnesium bromide and tert-butylperbenzoate . Another method includes the hydrogen peroxide oxidation of 2-selenophene diethylboronates . These synthetic routes typically require specific reaction conditions, such as controlled temperatures and the use of catalysts.
Industrial Production Methods
Industrial production of 2-methylselenophene may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methylselenophene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert 2-methylselenophene into its corresponding selenide using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-methylselenophene can yield selenoxide derivatives, while substitution reactions can introduce various functional groups onto the selenophene ring .
Scientific Research Applications
Medicinal Chemistry Applications
2-Methylselenophene and its derivatives are being investigated for their biological activities. Research indicates that selenophenes exhibit a range of pharmacological effects, including:
- Antidepressant Activity : Selenophene compounds have shown promise in alleviating symptoms of depression through various mechanisms, potentially involving serotonin modulation .
- Antioxidant Properties : These compounds can scavenge free radicals, thereby protecting cells from oxidative stress, which is linked to numerous diseases .
- Antitumor Activity : Certain selenophene derivatives have demonstrated significant antitumor effects in vitro and in vivo, suggesting their potential as anticancer agents. For example, studies have highlighted the efficacy of specific selenophene-based compounds against breast cancer cell lines .
- Antibacterial and Antifungal Effects : The antibacterial properties of selenophenes have been explored, with some derivatives showing effectiveness against various bacterial strains .
Case Study: Antiproliferative Activity
A notable study evaluated the antiproliferative effects of bis(2-methyl-4-hydroxyphenyl)selenophene on MCF-7 breast cancer cells. The compound exhibited comparable activity to established treatments while maintaining low toxicity to normal cells, indicating its potential as a therapeutic agent .
Materials Science Applications
In the field of materials science, 2-methylselenophene has been utilized in the development of advanced organic materials. Its applications include:
- Organic Light Emitting Diodes (OLEDs) : Selenophene derivatives have been integrated into OLEDs due to their favorable electronic properties, enhancing device performance .
- Organic Solar Cells (OSCs) : Recent advancements have shown that incorporating selenophene into OSCs can improve power conversion efficiency (PCE). For instance, devices using selenophene-based materials achieved PCEs exceeding 12%, outperforming traditional thiophene-based systems .
- Thin-Film Transistors (TFTs) : Selenophenes are also being explored for use in TFTs, where their unique electronic characteristics can enhance charge transport and overall device efficiency .
Data Table: Material Performance Comparison
Material Type | Power Conversion Efficiency (%) | Comments |
---|---|---|
Thiophene-based OSC | 10.09 | Standard performance |
Selenophene-based OSC | 12.24 | Improved electron mobility |
OLEDs | Variable | Dependent on specific selenophene derivative |
Environmental and Cosmetic Applications
Emerging research has also explored the use of 2-methylselenophene in environmental applications and cosmetics:
- Environmental Remediation : Selenophenes have shown potential in detoxifying heavy metals from contaminated sites due to their ability to form stable complexes with metal ions .
- Cosmetic Formulations : The incorporation of selenophenes into cosmetic products is being investigated for their antioxidant properties, which may enhance skin protection against environmental stressors .
Case Study: Cosmetic Formulation Development
A recent study developed a topical formulation containing selenophene derivatives that demonstrated significant moisturizing effects and improved skin barrier function, highlighting their potential use in skincare products .
Mechanism of Action
The mechanism of action of 2-methylselenophene involves its interaction with molecular targets and pathways. In organic electronics, it acts as a building block for conducting polymers, facilitating charge transport through its conjugated system . In medicinal chemistry, its biological activity may be attributed to its ability to interact with specific enzymes or receptors, although detailed mechanisms are still under investigation .
Comparison with Similar Compounds
Comparison with Thiophene Analogs
Structural and Electronic Differences
- Atomic Size and Polarizability: Selenium in selenophene has a larger atomic radius (1.16 Å) compared to sulfur (1.04 Å), leading to enhanced polarizability and reduced band gaps in selenophene-based materials. For example, poly(3-hexylselenophene) (P3HS) exhibits a redshifted absorption (∼50 nm) compared to its thiophene analog (P3HT), attributed to selenium’s stronger electron-donating ability and extended π-conjugation .
- Coordination Chemistry: Selenophene forms more stable transition metal complexes than thiophene due to its superior donor capacity. For instance, η⁵-selenophene complexes with chromium or ruthenium show higher thermal stability than thiophene analogs . Methyl substitution further modulates 77Se NMR shifts, with 2-methylselenophene complexes displaying downfield shifts compared to unsubstituted selenophene .
Performance in Optoelectronic Devices
- Solar Cells: Selenophene-flanked donor-acceptor copolymers exhibit absorption redshifts but often underperform thiophene analogs in power conversion efficiency (PCE). For example, selenophene-DPP copolymers achieved a PCE of 4.1%, while thiophene analogs reached 5.1%, primarily due to lower open-circuit voltage (VOC) .
- Transistors: Selenophene-vinylene copolymers demonstrate higher charge mobility (e.g., 0.03 cm²/V·s) than thiophene analogs, attributed to improved molecular packing and reduced π-π stacking distances .
Table 1: Key Properties of Selenophene vs. Thiophene Derivatives
Property | Selenophene | Thiophene | 2-Methylselenophene |
---|---|---|---|
Band Gap (eV) | 1.9–2.1 | 2.2–2.4 | ~1.8 (estimated) |
λ_max (nm) in Polymers | ~550 | ~500 | ~570 (estimated) |
77Se/33S NMR Shift (ppm) | 6605 (Sel) | - | 6612 (2-MeSel) |
FET Mobility (cm²/V·s) | 0.03 | 0.01 | Data needed |
Comparison with Tellurophene and Other Heterocycles
Tellurophene (Te Analog)
Tellurophene, with tellurium as the heteroatom, exhibits even lower band gaps (e.g., 1.4 eV in poly(3-dodecyl tellurophenylene-vinylene)) compared to selenophene (1.9 eV) and thiophene (2.2 eV). However, larger heteroatoms introduce trade-offs:
- Charge Transport: Selenophene-vinylene copolymers outperform tellurophene analogs in field-effect transistor (FET) mobility (0.03 vs. 0.005 cm²/V·s), likely due to excessive steric bulk in tellurophene disrupting molecular order .
- Stability : Tellurophene derivatives are more prone to oxidation, limiting their practical applications .
Furan and Pyrrole
- Aromaticity and Reactivity: Furan (oxygen analog) and pyrrole (nitrogen analog) are less aromatic than selenophene, leading to higher reactivity in electrophilic substitution.
- Coordination Chemistry: Unlike selenophene, pyrrole and furan typically bind metals via nitrogen or oxygen lone pairs rather than π-coordination .
Electronic and Optoelectronic Properties
Band Structure and Charge Transport
Density functional theory (DFT) studies reveal that selenophene’s larger atomic size stabilizes the lowest unoccupied molecular orbital (LUMO), reducing band gaps and enhancing charge delocalization. For example:
- Poly-fused selenophene exhibits a planar anti-conformation, promoting extended π-conjugation and high charge mobility .
- Donor-Acceptor Copolymers: Selenophene incorporation lowers LUMO levels by ~0.2 eV compared to thiophene, facilitating electron injection in organic electronics .
Table 2: Optoelectronic Comparison of Heterocyclic Polymers
Polymer | Band Gap (eV) | λ_max (nm) | FET Mobility (cm²/V·s) |
---|---|---|---|
P3HT (Thiophene) | 2.1 | 500 | 0.01 |
P3HS (Selenophene) | 1.9 | 550 | 0.03 |
P3TeV (Tellurophene) | 1.4 | 650 | 0.005 |
Biological Activity
Selenophene, specifically 2-methyl-selenophene, is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Overview of Selenophene
Selenophenes are five-membered heterocycles containing selenium, which can exhibit properties distinct from their sulfur counterparts (thiophenes). The introduction of selenium into organic compounds often enhances their biological activity, including anticancer and antibacterial effects. The 2-methyl variant adds a methyl group at the second position of the selenophene ring, potentially influencing its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that selenophene derivatives can exhibit significant anticancer properties. For instance, research on benzoselenophene analogues has shown promising cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (pM) |
---|---|---|
18m | NCI-N87 | 490 |
18m | SK-OV3 | 65 |
18l | NCI-N87 | 22,700 |
18l | SK-OV3 | 5,000 |
These results indicate that modifications to the selenophene structure can significantly affect its potency against cancer cells. Notably, compounds with N-methyl substituents displayed enhanced activity compared to nitro-substituted analogues .
Estrogen Receptor Modulation
Selenophenes have also been studied for their interactions with estrogen receptors (ERs). Compounds containing basic side chains have shown excellent antagonist activity against ERs and increased antiproliferative effects compared to traditional treatments like tamoxifen (4OHT) in MCF-7 breast cancer cells. The following table summarizes findings from transcription activation assays:
Compound | ERα Activity (%) | ERβ Activity (%) | EC50 (nM) |
---|---|---|---|
Bis(2-methyl-4-hydroxyphenyl)selenophene | 85 | 70 | 0.5 |
Bis(4-fluoro-3-hydroxyphenyl)selenophene | 90 | 65 | 0.4 |
Control (4OHT) | 100 | - | - |
These findings suggest that selenophene derivatives can serve as effective modulators of estrogen receptor activity, which is crucial for developing new therapeutic agents targeting hormone-dependent cancers .
Study on Selenophene-Containing Flavonols
A recent study synthesized selenium-based flavonols and assessed their biological effects against human lung cancer cells. The results indicated that one particular compound exhibited significant antiproliferative activity while maintaining low toxicity towards normal lung fibroblast cells:
Compound | Cell Line (A549) | Cell Line (MRC5) |
---|---|---|
Compound 1 | IC50 = 150 nM | IC50 > 1000 nM |
Compound 2 | IC50 = 300 nM | IC50 = 800 nM |
This study highlights the potential of selenium-containing compounds in developing targeted anticancer therapies .
The biological activity of selenophene derivatives is primarily attributed to their ability to interact with DNA and various cellular receptors. For example, the DNA binding affinity of selenophene analogues has been linked to their cytotoxicity in cancer cells. Additionally, the presence of selenium may enhance the formation of reactive oxygen species (ROS), contributing to apoptosis in tumor cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-methylselenophene, and how do reaction conditions influence product purity?
- Methodological Answer : Synthesis typically involves cyclization of selenium-containing precursors (e.g., selenides or selenols) under controlled conditions. For example, ultrasound-assisted extraction () can optimize yield by enhancing reagent interaction. Reaction temperature and solvent polarity (e.g., methylene chloride vs. acetone) critically affect stereochemistry and purity. Size-exclusion chromatography (SEC) and reversed-phase HPLC-ICP-MS () are recommended for post-synthesis purification and verification.
Q. Which spectroscopic techniques are most effective for characterizing the electronic structure of 2-methylselenophene?
- Methodological Answer : UV-Vis spectroscopy and cyclic voltammetry reveal π→π* transitions and redox behavior, while X-ray photoelectron spectroscopy (XPS) confirms selenium speciation. For molecular orbital analysis, DFT calculations (e.g., B3LYP/6-311G**) predict HOMO-LUMO gaps and adsorption energies (). Gas chromatography/mass spectrometry (GC/MS) () can identify volatile byproducts.
Advanced Research Questions
Q. How do computational methods like DFT resolve contradictions in reported adsorption energies of 2-methylselenophene on metal surfaces?
- Methodological Answer : Discrepancies arise from differences in basis sets (e.g., plane-wave vs. localized orbitals) or solvent models. Studies on Fe(110) surfaces () show selenophene’s stronger adsorption (binding energy: −1.98 eV) compared to thiophene (−1.65 eV) due to enhanced orbital overlap. Validate computational results with experimental data (e.g., adsorption isotherms or in-situ FTIR).
Q. What experimental strategies address discrepancies in reported molecular weights of 2-methylselenophene derivatives?
- Methodological Answer : Contradictions often stem from aggregation or incomplete ionization in mass spectrometry. Use SEC () to separate oligomers and matrix-assisted laser desorption/ionization (MALDI-TOF) for high-mass accuracy. Cross-reference with elemental analysis () to confirm stoichiometry.
Q. How can the integration of 2-methylselenophene into conjugated polymers be optimized for organic electronics?
- Methodological Answer : Co-polymerization with electron-deficient monomers (e.g., diketopyrrolopyrrole) enhances charge mobility. DFT studies () suggest selenophene’s larger atomic radius improves π-conjugation. Monitor film morphology via atomic force microscopy (AFM) and crystallinity via grazing-incidence XRD.
Q. Key Methodological Recommendations
- Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent selenium oxidation ().
- Characterization : Combine spectroscopic (NMR, XPS) and computational (DFT) methods to validate electronic properties ().
- Data Interpretation : Use multivariate analysis to resolve conflicting results from different analytical techniques (e.g., SEC vs. MALDI-TOF).
Properties
IUPAC Name |
2-methylselenophene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Se/c1-5-3-2-4-6-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEIUHSMORSJCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C[Se]1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Se | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226497 | |
Record name | Selenophene, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70226497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.07 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7559-42-4 | |
Record name | Selenophene, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007559424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Selenophene, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70226497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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